4-Chloro-6-(3-(1,1-difluoroethyl)piperidin-1-yl)pyrimidine
Overview
Description
“4-Chloro-6-(3-(1,1-difluoroethyl)piperidin-1-yl)pyrimidine” is a chemical compound with the molecular formula C11H14ClF2N3. It has a molecular weight of 261.7 g/mol . This compound is part of the pyrimidine family, which is a class of compounds that are ubiquitous in many alkaloid natural products and drug candidates .
Physical and Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm³, a boiling point of 207.3±35.0 °C at 760 mmHg, and a vapor pressure of 0.3±0.4 mmHg at 25°C. Its enthalpy of vaporization is 42.5±3.0 kJ/mol, and it has a flash point of 79.1±25.9 °C . The compound has 2 hydrogen bond acceptors, 0 hydrogen bond donors, and 1 freely rotating bond .
Scientific Research Applications
Antimicrobial and Antibacterial Activity
Synthesis and Antibacterial Activity : Various piperidine containing pyrimidine compounds, synthesized through microwave-assisted methods, have been evaluated for their antibacterial activity. This includes studies on the synthesis and antimicrobial activity of certain piperidinomethylamino-4-phenyl-pyrimidines, highlighting their potential as antimicrobial agents (Merugu, Ramesh, & Sreenivasulu, 2010); (Imran, Alam, & Abida, 2016).
Antimicrobial Activity of Thiazolopyridines : Studies on the antimicrobial activity of fluorinated thiazolo[3,2-a]pyridines and thiazolo[2′,3′:1,6]pyrido[2,3-d]pyrimidines, which often include piperidine derivatives, have been conducted, suggesting their effectiveness against various microbial strains (El-Maghraby, Ali, Ahmed, & El-Gaby, 2002).
Anticonvulsant and Analgesic Activities
Structural and Electronic Properties : The structural and electronic properties of anticonvulsant drugs, including those with piperidine and pyrimidine moieties, have been explored, indicating their potential application in treating conditions like epilepsy (Georges, Vercauteren, Evrard, & Durant, 1989).
Analgesic and Antiparkinsonian Activities : Thiopyrimidine, pyrane, pyrazoline, and thiazolopyrimidine derivatives from 2-chloro-6-ethoxy-4-acetylpyridine, which may include similar piperidine structures, have shown significant analgesic and antiparkinsonian activities in pharmacological screenings (Amr, Maigali, & Abdulla, 2008).
Miscellaneous Applications
Synthesis and Characterization : The synthesis of compounds like 2-Chloro-4-(piperidin-1-ylmethyl)pyridine, an intermediate of lafutidine, has been documented, illustrating the varied synthetic applications of piperidine derivatives in medicinal chemistry (Li, 2012).
Corrosion Inhibition : Piperidine derivatives have also been investigated for their potential in inhibiting the corrosion of iron, highlighting a novel application outside of biomedicine (Kaya, Guo, Kaya, Tüzün, Obot, Touir, & Islam, 2016).
Properties
IUPAC Name |
4-chloro-6-[3-(1,1-difluoroethyl)piperidin-1-yl]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClF2N3/c1-11(13,14)8-3-2-4-17(6-8)10-5-9(12)15-7-16-10/h5,7-8H,2-4,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFJIHAZWPLTZDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCN(C1)C2=CC(=NC=N2)Cl)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClF2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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